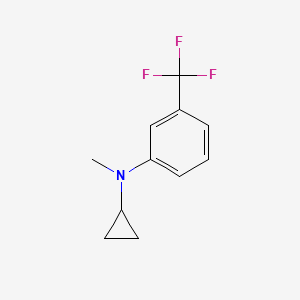

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

N-cyclopropyl-N-methyl-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C11H12F3N/c1-15(9-5-6-9)10-4-2-3-8(7-10)11(12,13)14/h2-4,7,9H,5-6H2,1H3 |

InChI Key |

ZZULOBSGBHTXLB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CC1)C2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)aniline.

Alkylation: The aniline derivative undergoes alkylation with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. This reaction introduces the cyclopropyl group.

Methylation: The resulting intermediate is then methylated using methyl iodide and a base like sodium hydride to introduce the methyl group on the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl group to a methyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Sodium methoxide, other nucleophiles

Major Products Formed

Oxidation: Nitroso or nitro derivatives

Reduction: Methyl-substituted aniline

Substitution: Various substituted aniline derivatives

Scientific Research Applications

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl and methyl groups contribute to the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural analogs and their substituent effects:

*Calculated based on molecular formula C₁₁H₁₂F₃N.

Key Observations:

- Substituent Position : The 3-CF₃ substitution in the target compound contrasts with the more bioactive 2-CF₃ isomers (e.g., 2-(trifluoromethyl)aniline derivatives), which exhibit enhanced activity in calixarene-based diamides due to reduced basicity and steric effects .

Physicochemical Properties

- Lipophilicity : The cyclopropyl group may enhance lipophilicity compared to dimethyl or dipropyl analogs, influencing membrane permeability.

- Electron-Withdrawing Effects : The -CF₃ group decreases electron density on the aromatic ring, directing electrophilic substitution to specific positions.

Biological Activity

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

- Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's rigidity and steric properties.

- Methyl Group : Enhances lipophilicity and may influence biological interactions.

- Trifluoromethyl Group : Known for increasing the compound's lipophilicity and potentially enhancing binding affinity to biological targets.

The molecular formula is with a molecular weight of approximately 215.21 g/mol .

The biological activity of this compound is largely attributed to the trifluoromethyl group, which enhances its ability to interact with lipid membranes and proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that trifluoromethyl-substituted compounds can induce apoptosis in cancer cells .

- Enzyme Modulation : The trifluoromethyl group may enhance the binding affinity of the compound to specific enzymes or receptors, potentially leading to therapeutic applications .

Case Studies and Experimental Data

- Cytotoxicity Studies :

- Mechanistic Insights :

- Comparative Analysis :

Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| Anticancer | MEL-8 | 2.41 | Cell cycle arrest at G1 phase |

| Enzyme Modulation | Various Enzymes | N/A | Enhanced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.